2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
2-[[3-(diethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-21(4-2)18(23)13-8-7-9-14(12-13)20-17(22)15-10-5-6-11-16(15)19(24)25/h7-9,12,15-16H,3-6,10-11H2,1-2H3,(H,20,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPEKRSUUKNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with 3-[(diethylamino)carbonyl]aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-efficiency catalysts and continuous monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structures may exhibit pharmacological activities, including anti-inflammatory and analgesic effects. The diethylamino group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Compounds that restore the function of mutant p53 protein have been explored for their ability to induce apoptosis in cancer cells. Given the compound's functional groups, it could be investigated for similar properties, possibly acting as a small molecule modulator of p53 activity .
Drug Delivery Systems
Due to its unique chemical structure, this compound may be suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs could enhance the solubility and bioavailability of poorly soluble therapeutics.
Neuropharmacology
The diethylamino moiety may confer neuroactive properties, making this compound a candidate for studies related to neurological disorders. Research on orexin receptor agonists has shown promise in treating conditions like narcolepsy, and similar compounds could be synthesized for related studies .
Case Study 1: Anti-Cancer Activity
A study focused on compounds with structural similarities revealed that modifications on the aniline ring can significantly affect their anti-cancer activity. The introduction of carbonyl groups was found to enhance binding affinity to target proteins involved in tumor growth regulation.
Case Study 2: Neuroactive Compounds
Research into neuroactive compounds has shown that derivatives of cyclohexanecarboxylic acids exhibit potential as anxiolytics and antidepressants. The specific modification of the aniline component in this compound could lead to enhanced efficacy in treating mood disorders.
Mechanism of Action
The mechanism by which 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The diethylamino carbonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclohexane ring provides structural stability, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of cyclohexanecarboxylic acid derivatives with variable substituents on the anilino group and cyclohexane backbone. Below is a detailed comparison with structurally related analogs:
Key Structural Differences
Substituent Position and Type: The target compound’s 3-(diethylamino)carbonyl group contrasts with analogs like the 4-(dipropylamino)carbonyl variant or 2-chloro-5-butyrylamino substitution . Positional changes influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric accessibility.
Hydrogen Bonding Capacity :
- The carboxylic acid and carbonyl groups in the target compound enable intramolecular hydrogen bonding (as seen in related structures ), which may stabilize the molecule in biological environments.
Enzyme Inhibition and Receptor Targeting
- Analogs with chloro or methoxy substituents (e.g., BBB/832 ) exhibit enhanced binding to hydrophobic enzyme pockets, as seen in anti-HCV and anti-inflammatory agents .
Comparative Pharmacological Data
Limited direct data exist for the target compound, but inferences can be drawn:
- Diethylamino vs. Dipropylamino: Dipropylamino analogs (e.g., CAS 940226-06-2 ) may exhibit prolonged half-lives due to increased metabolic stability.
- Chloro-Substituted Analogs : The 2-chloro derivative (BBB/832 ) could show higher potency in halogen-bond-driven interactions, akin to kinase inhibitors.
Biological Activity
The compound 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and its role as an inhibitor in various biological pathways.
Chemical Structure
The compound features a cyclohexanecarboxylic acid core with a diethylamino substituent and an anilino carbonyl moiety, which contribute to its biological properties. The structural complexity is essential for its interaction with biological targets.
Cytotoxicity
Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines. In a study involving human HeLa cells and murine L1210 leukemia cells, the compound exhibited low micromolar IC50 values, indicating potent cytostatic activity. The most effective derivatives showed IC50 values comparable to established chemotherapeutic agents like melphalan .
Table 1: Cytotoxicity Data
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. It demonstrated moderate activity across different microbial species, suggesting potential as an antimicrobial agent. Specifically, derivatives showed effectiveness in inhibiting β-lactamase enzymes, which are crucial for bacterial resistance .
Table 2: Antimicrobial Activity
The mechanism by which this compound exerts its biological effects involves the inhibition of histone deacetylases (HDACs), particularly HDAC8. Studies indicate that it binds effectively to the active site of HDAC8, leading to altered gene expression profiles associated with cancer progression and neuroprotection .
Table 3: HDAC Inhibition Data
Case Studies
- Cytotoxicity Evaluation in Cancer Models : A study highlighted the efficacy of the compound in inhibiting the proliferation of HeLa cells, with further exploration into its mechanism revealing apoptosis induction through the activation of caspase pathways.
- Antimicrobial Screening : Another investigation assessed the compound's ability to combat antibiotic-resistant strains of E. coli and S. aureus, providing insights into its potential as a lead compound for developing new antimicrobial therapies.
Q & A
Q. What are the recommended methods for synthesizing 2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid?
- Methodology : A plausible synthetic route involves sequential carbamoylation and cyclohexane ring functionalization. For example, diethyl carbonate (a carbonylating agent) can react with amine intermediates in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base, analogous to the synthesis of ethyl 3-allyl-3-methyl-2-oxo-cyclohexane carboxylate . Critical steps include:
- Protection of reactive groups (e.g., amines) to avoid side reactions.
- Controlled reaction temperatures (e.g., 0°C to room temperature) to prevent decomposition.
- Purification via column chromatography to isolate the product.
Q. How can the solubility of this compound be optimized for biological assays?
- Methodology : Solubility screening in polar (water, DMSO) and non-polar solvents (THF, chloroform) is essential. For water-insoluble derivatives, consider:
- pH adjustment : The carboxylic acid group (pKa ~4-5) can be deprotonated in mildly basic buffers (pH 7-8) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain biocompatibility .
Q. What analytical techniques are suitable for structural confirmation?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the diethylamino, anilino, and cyclohexane moieties. Key signals include:
- ~1.2 ppm (triplet) : CH groups of diethylamino.
- ~6.8–7.5 ppm (multiplet) : Aromatic protons from the anilino group .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
